BenchChemオンラインストアへようこそ!

(R)-(+)-m-Nitrobiphenyline oxalate

α2C-adrenoceptor functional selectivity biased agonism

(R)-(+)-m-Nitrobiphenyline oxalate (CAS 945618-97-3) is a chiral imidazoline derivative that functions as a functionally selective ligand at human α2-adrenoceptor subtypes. It acts as a potent agonist at the α2C-AR subtype (EC₅₀ = 38 nM in cAMP inhibition assays in CHO cells) while simultaneously behaving as an antagonist at α2A-AR (pKb = 7.11) and α2B-AR (pKb = 6.07).

Molecular Formula C17H17N3O3.C2H2O4
Molecular Weight 401.38
CAS No. 945618-97-3
Cat. No. B1139113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-m-Nitrobiphenyline oxalate
CAS945618-97-3
Synonyms(R)-2-(1-((3/'-nitro-[1,1/'-biphenyl]-2-yl)oxy)ethyl)-4,5-dihydro-1H-imidazole oxalate
Molecular FormulaC17H17N3O3.C2H2O4
Molecular Weight401.38
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (R)-(+)-m-Nitrobiphenyline Oxalate (CAS 945618-97-3) and Its Core Pharmacological Identity


(R)-(+)-m-Nitrobiphenyline oxalate (CAS 945618-97-3) is a chiral imidazoline derivative that functions as a functionally selective ligand at human α2-adrenoceptor subtypes. It acts as a potent agonist at the α2C-AR subtype (EC₅₀ = 38 nM in cAMP inhibition assays in CHO cells) while simultaneously behaving as an antagonist at α2A-AR (pKb = 7.11) and α2B-AR (pKb = 6.07) [1]. The compound is supplied as the oxalate salt with ≥99% purity (HPLC), a molecular weight of 401.38, and the (R)-(+) absolute configuration, which is critical for its biological activity . This dual agonist/antagonist functional profile across α2-AR subtypes distinguishes it from classical non-selective α2-agonists such as clonidine and represents a rationally designed pharmacological tool emerging from a medicinal chemistry program aimed at modulating α2-adrenoceptor subtype selectivity [1].

Why Generic α2-Adrenoceptor Ligands Cannot Substitute for (R)-(+)-m-Nitrobiphenyline Oxalate in Subtype-Selective Research


The α2-adrenoceptor family comprises three subtypes—α2A, α2B, and α2C—with distinct tissue distributions, signaling pathways, and physiological roles. Generic α2-agonists such as clonidine activate all three subtypes with varying potency (e.g., clonidine α2C-AR EC₅₀ ≈ 912 nM) , producing confounding effects that make it impossible to attribute an observed biological response to a specific subtype. (R)-(+)-m-Nitrobiphenyline oxalate overcomes this limitation through its unique functional selectivity profile: it is a potent α2C-AR agonist (EC₅₀ = 38 nM) while simultaneously antagonizing α2A-AR and α2B-AR [1]. This dual behavior—agonism at one subtype with antagonism at the others—has no equivalent among commercially available generic α2-ligands. Furthermore, chirality is essential; the (S)-(−) enantiomer of m-nitrobiphenyline is significantly less efficient at activating α2C-AR, and the enantioselectivity preference is reversed relative to the structurally related parent compound biphenyline, where the (S)-(−) form is the preferred α2C configuration [1]. These stereochemical and functional selectivity features mean that substituting (R)-(+)-m-nitrobiphenyline oxalate with any racemic mixture, incorrect enantiomer, or non-selective agonist will yield qualitatively and quantitatively different experimental outcomes.

Quantitative Differentiation Evidence for (R)-(+)-m-Nitrobiphenyline Oxalate Versus Closest Analogs


Functional Selectivity: α2C-Agonist / α2A+α2B-Antagonist Profile Versus Clonidine's Pan-Agonism

(R)-(+)-m-Nitrobiphenyline oxalate exhibits a functionally selective profile that is fundamentally different from the non-selective agonist clonidine. At the α2C-AR, (R)-(+)-m-nitrobiphenyline acts as a potent full agonist, inhibiting forskolin-stimulated cAMP accumulation in CHO cells with an EC₅₀ of 38 nM [1]. In contrast, at α2A-AR and α2B-AR, the same compound behaves as an antagonist with pKb values of 7.11 and 6.07, respectively (corresponding to Kb values of approximately 78 nM and 851 nM) [1]. Clonidine, by comparison, is a pan-agonist at all three subtypes with EC₅₀ values of 26.92 nM (α2A), 56.23 nM (α2B), and 912.01 nM (α2C) in [³⁵S]GTPγS binding assays . The critical differentiation is functional: (R)-(+)-m-nitrobiphenyline activates only α2C while blocking α2A and α2B, whereas clonidine activates all three. At the α2C subtype specifically, (R)-(+)-m-nitrobiphenyline is approximately 24-fold more potent than clonidine (38 nM vs. 912 nM) [1].

α2C-adrenoceptor functional selectivity biased agonism cAMP inhibition

Chiral Enantioselectivity: (R)-(+)-m-Nitrobiphenyline Versus (S)-(−) Enantiomer for α2C Activation

The stereochemical configuration of m-nitrobiphenyline is a decisive determinant of its α2C-AR agonist activity. In a direct head-to-head comparison within the same study, the (R)-(+)-5 enantiomer of m-nitrobiphenyline was demonstrated to be much more efficient than the (S)-(−)-5 enantiomer in producing α2C-AR activation, as assessed on cells expressing the human α2-adrenoceptor subtypes [1]. This finding was further corroborated by BindingDB records showing a Ki of 28 nM for (R)-(+)-m-nitrobiphenyline at the human α2A-AR [2], while the (S)-(−) form lacks comparable potency at the α2C subtype. Critically, a surprising reversal of enantioselectivity was observed with respect to the structurally similar parent compound biphenyline [(±)-1], whose (S)-(−)-form proved to be the preferred α2C configuration [1]. This means that the (R)-(+) enantiomer is not merely the more active form—it is the required configuration for α2C agonism in the m-nitro series, and the opposite enantiomer would yield a qualitatively different pharmacological outcome. The specific rotation of the active enantiomer has been confirmed as α²⁰/D +24.6° (c = 1 in methanol) .

enantioselectivity chiral resolution α2C-adrenoceptor activation stereochemistry

In Vivo Pharmacological Tool Validation: α2C-AR-Mediated Catecholamine Modulation in Hypertensive Rats Versus ST-91 and Fadolmidine

(R)-(+)-m-Nitrobiphenyline has been validated as an in vivo pharmacological tool for probing α2C-AR function in a comparative study that directly benchmarked it against other α2-AR agonists with distinct subtype selectivity profiles. In spontaneously hypertensive rats (SHR), pre-treatment with the non-selective α2-AR antagonist L-659,066 followed by m-nitrobiphenyline (described as an α2C-AR agonist + α2A/α2B-antagonist) greatly increased catecholamine (norepinephrine and epinephrine) overflow to plasma after tyramine stimulation—norepinephrine rising to 50.1 ± 6.0 nM and epinephrine to 45.5 ± 15.0 nM [1][2]. This effect was comparable in direction to that produced by the non-A-selective agonist ST-91 (norepinephrine: 58.3 ± 5.2 nM; epinephrine: 49.3 ± 8.0 nM) and the α2C>B>A-preferring agonist fadolmidine (norepinephrine: 70.1 ± 16.9 nM; epinephrine: 74.8 ± 20.7 nM) when each was combined with L-659,066 [1]. However, the critical differentiation lies in the interpretation: because (R)-(+)-m-nitrobiphenyline is an α2C-AR agonist with α2A/α2B-antagonist properties, the observed catecholamine overflow can be specifically attributed to α2C-AR-mediated disinhibition of α2A-AR auto-inhibition, whereas the effects of ST-91 reflect combined actions at multiple α2-AR subtypes [2]. This study demonstrates the compound's utility as a subtype-discriminating probe in a physiologically relevant in vivo model.

in vivo pharmacology α2C-adrenoceptor catecholamine release spontaneously hypertensive rat

Therapeutic Rationale: α2C-Agonism/α2A-Antagonism Combination for Opioid Tolerance Versus Non-Selective Agonist Strategies

The dual functional profile of (R)-(+)-m-nitrobiphenyline—α2C-AR agonism combined with α2A-AR antagonism—has been explicitly proposed as a therapeutic strategy to enhance morphine analgesia while reducing the development of tolerance and dependence [1]. In a dedicated medicinal chemistry study (Del Bello et al., J Med Chem 2010), the concept of fruitful adrenergic α2C-agonism/α2A-antagonism was systematically explored, and (R)-(+)-m-nitrobiphenyline served as the prototypical ligand embodying this dual profile. The study demonstrated that partial α2C-AR activation is compatible with effective enhancement of morphine analgesia and reduction of both morphine tolerance acquisition and dependence acquisition/expression [1]. This is mechanistically distinct from strategies employing non-selective α2-agonists like clonidine, which activate α2A-AR—the subtype primarily responsible for undesirable cardiovascular (hypotension, bradycardia) and sedative side effects that limit clinical utility [2][3]. Unlike fadolmidine, which shows agonist activity at α1-AR (EC₅₀ = 22 nM at α1A, 3.4 nM at α1B) in addition to α2-AR agonism [4], (R)-(+)-m-nitrobiphenyline's α2A/α2B-antagonist property provides built-in protection against α2A-mediated side effects without requiring a separate antagonist co-administration.

morphine tolerance opioid dependence α2C-adrenoceptor α2A-antagonism

Physicochemical Identity and Quality Control: Specific Rotation and Purity Specifications Differentiating the Active Enantiomer

The (R)-(+)-m-nitrobiphenyline oxalate product is characterized by stringent quality specifications that enable users to confirm enantiomeric identity independently. The specific rotation is α²⁰/D +24.6° (c = 1 in methanol), providing a direct, instrument-based verification that the correct (R)-(+) enantiomer—rather than the inactive (S)-(−) form or a racemate—has been supplied . Chemical purity is specified as ≥99% by HPLC . The melting point is reported as 209–210°C . The oxalate salt form (molecular formula C₁₇H₁₇N₃O₃·C₂H₂O₄, MW 401.38) provides solubility in DMSO up to 75 mM and in ethanol up to 5 mM, with recommended storage at +4°C (or −20°C for long-term) . These specifications are absent or not consistently reported for the (S)-(−) enantiomer, which is not commercially available as a characterized research tool from major suppliers. The availability of a Certificate of Analysis with batch-specific purity and identity data further supports procurement decisions in regulated research environments.

enantiomeric purity specific rotation quality control chiral HPLC

Optimal Research and Industrial Application Scenarios for (R)-(+)-m-Nitrobiphenyline Oxalate Based on Verified Evidence


Subtype-Selective Pharmacological Dissection of α2C-Adrenoceptor Function in Recombinant Cellular Systems

(R)-(+)-m-Nitrobiphenyline oxalate is the tool of choice for experiments requiring selective activation of the α2C-AR subtype without concomitant activation of α2A-AR or α2B-AR. In CHO cells expressing human α2C-AR, the compound potently inhibits forskolin-stimulated cAMP accumulation with an EC₅₀ of 38 nM, while acting as an antagonist at α2A-AR (pKb = 7.11) and α2B-AR (pKb = 6.07) [1]. This profile enables researchers to attribute cAMP-modulatory effects specifically to α2C-AR activation, which is not possible with non-selective agonists such as clonidine (α2C-AR EC₅₀ = 912 nM; also a full agonist at α2A-AR and α2B-AR) . The ≥99% HPLC purity and validated specific rotation (+24.6°) ensure batch-to-batch reproducibility .

In Vivo Cardiovascular and Sympathetic Nervous System Studies Requiring α2C-Specific Mechanistic Attribution

In anesthetized spontaneously hypertensive rat (SHR) models, (R)-(+)-m-nitrobiphenyline has been validated as an in vivo probe to dissect α2C-AR-mediated modulation of catecholamine release. When combined with the non-selective α2-AR antagonist L-659,066, the compound produced significant increases in plasma norepinephrine (50.1 ± 6.0 nM) and epinephrine (45.5 ± 15.0 nM) following tyramine infusion, comparable to ST-91 and fadolmidine but with the critical advantage that effects can be mechanistically attributed to α2C-AR agonism rather than to mixed subtype activation [1]. This makes it uniquely suitable for studies investigating the angiotensin AT1–α2C-adrenoceptor interaction in hypertension or sympathetic dysfunction.

Opioid Analgesia Research: Investigating α2C-Agonism/α2A-Antagonism as a Strategy to Mitigate Morphine Tolerance and Dependence

For research programs exploring non-opioid adjuncts to morphine therapy, (R)-(+)-m-nitrobiphenyline oxalate serves as the prototypical ligand embodying the dual α2C-agonist/α2A-antagonist mechanism. This profile has been shown to be compatible with effective enhancement of morphine analgesia while reducing both morphine tolerance acquisition and dependence acquisition/expression [1]. The compound's intrinsic α2A-AR antagonist property (pKb = 7.11) distinguishes it from fadolmidine (which lacks α2A-antagonism and additionally activates α1-ARs) and from clonidine (which activates α2A-AR, causing dose-limiting cardiovascular and sedative effects) . This makes it the reference standard for validating the α2C-agonism/α2A-antagonism concept in pain research.

Medicinal Chemistry Benchmarking: A Validated α2C-Selective Scaffold for Structure-Activity Relationship Studies

(R)-(+)-m-Nitrobiphenyline oxalate represents a key benchmark compound in the imidazoline-based α2-AR ligand series, with well-characterized enantioselectivity. X-ray crystallography confirmed the absolute configuration of the (R)-(+) enantiomer [1], and its surprising reversal of enantioselectivity relative to the parent biphenyline scaffold—where (S)-(−) is the preferred α2C configuration—provides critical SAR insights for chiral ligand design targeting GPCRs [1]. The compound is commercially available with full analytical characterization (≥99% purity, specific rotation, melting point), making it suitable as a positive control or reference standard in screening cascades for novel α2C-selective agents.

Quote Request

Request a Quote for (R)-(+)-m-Nitrobiphenyline oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.